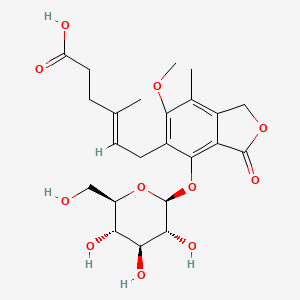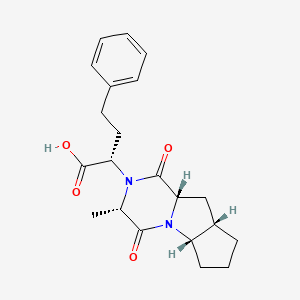
PROPANE, 2-ISOCYANO-2-METHYL-, ZINC COMPLEX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROPANE, 2-ISOCYANO-2-METHYL-, ZINC COMPLEX: is a chemical compound with the molecular formula C10H18Br2N2Zn and a molecular weight of 391.46 . This compound is also known by other names such as ZINC-TBI and ZINC-TBI-COMPLEX . It is a zinc complex that includes the ligand 2-isocyano-2-methylpropane .
Méthodes De Préparation
The synthesis of PROPANE, 2-ISOCYANO-2-METHYL-, ZINC COMPLEX typically involves the reaction of 2-isocyano-2-methylpropane with a zinc salt, such as zinc bromide . The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent hydrolysis and oxidation of the reactants. The industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
PROPANE, 2-ISOCYANO-2-METHYL-, ZINC COMPLEX: can undergo various chemical reactions, including:
Substitution Reactions: The isocyanide ligand can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The zinc center can coordinate with other ligands, forming new complexes.
Oxidation and Reduction Reactions: The zinc center can undergo redox reactions, altering its oxidation state.
Common reagents used in these reactions include halides , amines , and phosphines . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
PROPANE, 2-ISOCYANO-2-METHYL-, ZINC COMPLEX: has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic reactions, such as and .
Material Science: It is used in the synthesis of novel materials with unique properties.
Biological Studies: It can be used to study the interaction of zinc complexes with biological molecules.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of PROPANE, 2-ISOCYANO-2-METHYL-, ZINC COMPLEX involves the coordination of the zinc center with various ligands. This coordination can alter the electronic properties of the zinc center, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the zinc center .
Comparaison Avec Des Composés Similaires
PROPANE, 2-ISOCYANO-2-METHYL-, ZINC COMPLEX: can be compared with other zinc complexes, such as:
- Zinc acetate
- Zinc chloride
- Zinc sulfate
These compounds differ in their ligands and coordination environments, which can significantly affect their chemical properties and reactivityThis compound is unique due to the presence of the 2-isocyano-2-methylpropane ligand, which imparts specific electronic and steric properties to the complex .
Propriétés
Numéro CAS |
104676-71-3 |
|---|---|
Formule moléculaire |
C10H18Br2N2Zn |
Poids moléculaire |
391.46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140737.png)

![methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B1140739.png)


![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1140751.png)



